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Compound of Interest

6-Azaspiro[3.5]nonane
Compound Name:
hydrochloride

Cat. No.: B1522422

This technical guide provides a comprehensive overview of the expected Nuclear Magnetic
Resonance (NMR) and Mass Spectrometry (MS) spectral data for 6-Azaspiro[3.5]nonane
hydrochloride. Designed for researchers, scientists, and professionals in drug development,
this document delves into the theoretical underpinnings and practical considerations for the
structural elucidation of this spirocyclic amine. By synthesizing established spectroscopic
principles with insights into the analysis of cyclic and spirocyclic systems, this guide offers a
predictive framework for interpreting the spectral features of the target molecule.

Introduction to 6-Azaspiro[3.5]nonane
Hydrochloride

6-Azaspiro[3.5]nonane hydrochloride is a spirocyclic amine of interest in medicinal chemistry
and organic synthesis due to its rigid, three-dimensional structure. The spirocyclic core,
consisting of a cyclobutane ring fused to a piperidine ring at a quaternary carbon, imparts
unique conformational constraints that can be exploited in the design of novel therapeutic
agents. Accurate structural characterization is paramount, and NMR and MS are indispensable
tools in this endeavor. This guide will explore the anticipated *H NMR, 3C NMR, and mass
spectra of this compound, providing a foundational understanding for its identification and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. For 6-Azaspiro[3.5]nonane hydrochloride, both *H and 13C NMR are crucial for
confirming the connectivity and stereochemistry of the spirocyclic system.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate
structural interpretation.

Sample Preparation:

o Dissolve approximately 5-10 mg of 6-Azaspiro[3.5]nonane hydrochloride in a suitable
deuterated solvent (e.g., D20, DMSO-ds, or CD30OD). The choice of solvent can influence the
chemical shifts of exchangeable protons (N-H).

o Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (*H NMR):

Spectrometer: 400 MHz or higher field strength for better resolution.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Time: 2-3 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64, depending on sample concentration.

Instrument Parameters (33C NMR):

Spectrometer: 100 MHz or higher.

Pulse Sequence: Proton-decoupled experiment (e.g., zgpg30).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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e Number of Scans: 1024 or more, as 13C has a low natural abundance.

Predicted *H NMR Spectral Data

The *H NMR spectrum of 6-Azaspiro[3.5]nonane hydrochloride is expected to exhibit distinct
signals corresponding to the protons of the cyclobutane and piperidine rings. The chemical
shifts are influenced by the electronegativity of the nitrogen atom and the rigid spirocyclic
structure.

Table 1: Predicted *H NMR Chemical Shift Ranges for 6-Azaspiro[3.5]nonane Hydrochloride
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Caption: Molecular structure of 6-Azaspiro[3.5]nonane.
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Predicted **C NMR Spectral Data

The proton-decoupled 3C NMR spectrum will provide a count of the unique carbon
environments in the molecule. Due to symmetry, fewer than eight signals may be observed.

Table 2: Predicted 13C NMR Chemical Shift Ranges for 6-Azaspiro[3.5]nonane Hydrochloride

Predicted Chemical Shift

Carbon Assignment Key Considerations
(ppm)
Carbons directly attached to
C-5, C-7 40 - 50 _ _
the nitrogen are deshielded.[1]
The quaternary spiro carbon
C-6 (Spiro) 35-45 will likely have a lower
intensity.[3]
Carbons of the cyclobutane
C-1,C-2,C-3,C4 20-35 _
ring.
C-8, C-9 20-30 Carbons of the piperidine ring.

For unambiguous assignment of both *H and 13C signals, two-dimensional NMR experiments
such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear
Multiple Bond Correlation) are highly recommended. Computational methods, such as DFT-
GIAO, can also be valuable for predicting and confirming chemical shift assignments in
complex spirocyclic systems.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: MS Data Acquisition

lonization Method:

o Electrospray lonization (ESI): Ideal for the hydrochloride salt, as it is already in an ionic form.
The expected observation would be the protonated molecule [M+H]*, where M is the free
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base.
Mass Analyzer:

e Quadrupole, Time-of-Flight (TOF), or Orbitrap: High-resolution mass analyzers (TOF,
Orbitrap) are preferred to obtain accurate mass measurements, which can be used to
confirm the elemental composition.

Predicted Mass Spectrum and Fragmentation

According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an
odd nominal molecular weight for its free base.[6] The free base of 6-Azaspiro[3.5]nonane
(CsH1sN) has a molecular weight of 125.22 g/mol . In ESI-MS, the most prominent ion is
expected to be the protonated molecule, [M+H]*, at m/z 126.23.

The fragmentation of cyclic amines in the mass spectrometer is typically initiated by cleavage
of the bond alpha to the nitrogen atom (a-cleavage).[6][7][8][9] This leads to the formation of a
resonance-stabilized iminium cation.

.dot

Fragmentation Pathway

Fragment 2
(Loss of C2Ha4)

Fragment 1
(Loss of CsHs)

o-cleavage

o-cleavage

Click to download full resolution via product page
Caption: Predicted fragmentation of 6-Azaspiro[3.5]nonane.

For 6-Azaspiro[3.5]nonane, two primary o-cleavage pathways are possible, leading to the
opening of the piperidine ring. Subsequent fragmentation events could involve the loss of
neutral fragments from the opened ring.
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Conclusion

The structural elucidation of 6-Azaspiro[3.5]nonane hydrochloride relies on the synergistic
application of NMR and MS techniques. This guide provides a predictive framework for the
interpretation of its spectral data, grounded in the established principles of organic
spectroscopy. While the provided chemical shift and fragmentation predictions are based on
the analysis of similar structures, experimental verification remains crucial. The methodologies
and theoretical considerations outlined herein offer a robust starting point for researchers
engaged in the synthesis and characterization of this and related spirocyclic compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chem.libretexts.org [chem.libretexts.org]
o 2. chem.libretexts.org [chem.libretexts.org]
o 3. researchgate.net [researchgate.net]

e 4. 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and
methanofullerenes by the DFT-GIAO method - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. researchgate.net [researchgate.net]

e 6. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

e 7. GCMS Section 6.15 [people.whitman.edu]

e 8. youtube.com [youtube.com]

e 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

« To cite this document: BenchChem. [Spectral Analysis of 6-Azaspiro[3.5]nonane
Hydrochloride: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1522422#spectral-data-for-6-azaspiro-3-5-nonane-
hydrochloride-nmr-ms]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1522422?utm_src=pdf-body
https://www.benchchem.com/product/b1522422?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Basic_Principles_of_Organic_Chemistry_(Roberts_and_Caserio)/23%3A_Organonitrogen_Compounds_I_-_Amines/23.05%3A_Spectroscopic_Properties_of_Amines
https://www.researchgate.net/figure/The-NOE-correlations-of-the-signals-in-1-H-NMR-spectra-of-compounds-4b-4d_fig1_259879346
https://pubmed.ncbi.nlm.nih.gov/21452349/
https://pubmed.ncbi.nlm.nih.gov/21452349/
https://www.researchgate.net/publication/50937714_H-1_and_C-13_NMR_chemical_shift_assignments_of_spiro-cycloalkylidenehomo-_and_methanofullerenes_by_the_DFT-GIAO_method
https://www.jove.com/science-education/v/13048/mass-spectrometry-amine-fragmentation
http://people.whitman.edu/~dunnivfm/C_MS_Ebook/CH6/6_15.html
https://www.youtube.com/watch?v=NAdTlg-X_J4
https://en.wikipedia.org/wiki/Fragmentation_(mass_spectrometry)
https://www.benchchem.com/product/b1522422#spectral-data-for-6-azaspiro-3-5-nonane-hydrochloride-nmr-ms
https://www.benchchem.com/product/b1522422#spectral-data-for-6-azaspiro-3-5-nonane-hydrochloride-nmr-ms
https://www.benchchem.com/product/b1522422#spectral-data-for-6-azaspiro-3-5-nonane-hydrochloride-nmr-ms
https://www.benchchem.com/product/b1522422#spectral-data-for-6-azaspiro-3-5-nonane-hydrochloride-nmr-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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